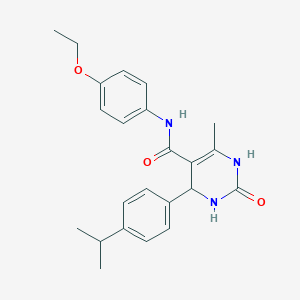

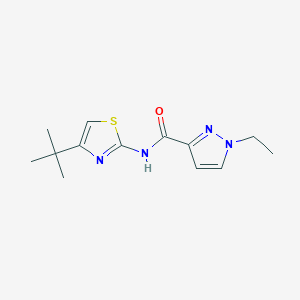

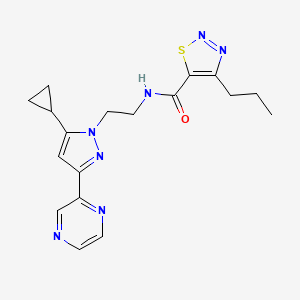

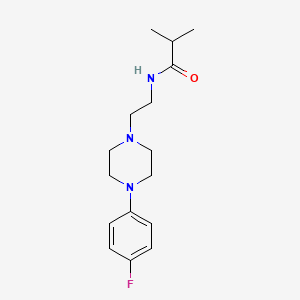

N-(2-(4-(4-fluorofenil)piperazin-1-il)etil)isobutiramida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there isn’t specific information on the synthesis of “N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide”, piperazine derivatives can be synthesized through various methods. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Aplicaciones Científicas De Investigación

1. Inhibidor de los transportadores de nucleósidos de equilibrio (ENT) Se ha encontrado que el compuesto es un nuevo inhibidor de los ENT, que juegan un papel vital en la síntesis de nucleótidos, la regulación de la función de la adenosina y la quimioterapia . Es más selectivo para ENT2 que para ENT1 .

Aplicaciones neurofarmacológicas

Dados los potenciales neurofarmacológicos de los derivados de piperazina, el compuesto podría investigarse para sus aplicaciones terapéuticas en el tratamiento de enfermedades neurodegenerativas, como el Alzheimer o el Parkinson, al dirigirse a sistemas específicos de neurotransmisores .

Estudios de relación estructura-actividad

El compuesto se puede utilizar en estudios de relación estructura-actividad. Por ejemplo, se ha utilizado para estudiar los efectos de diversas modificaciones en la actividad inhibitoria de los ENT .

Inhibidor de la ureasa

Los derivados de benzimidazol del compuesto han mostrado potencial como inhibidores de la ureasa, lo que podría tener aplicaciones en el tratamiento de enfermedades causadas por bacterias productoras de ureasa .

5. Inhibidor de la elastasa de leucocitos humanos (HLE) La parte de sacarina, que está presente en varias clases de antagonistas de 5HT1a, se ha identificado como un componente molecular importante en los inhibidores de la elastasa de leucocitos humanos (HLE) .

Aplicaciones analgésicas

También se ha encontrado que la parte de sacarina es un componente importante en los analgésicos, lo que sugiere posibles aplicaciones del compuesto en el manejo del dolor .

7. Inhibidor de la tripsina de mastocitos humanos El compuesto podría usarse potencialmente como un inhibidor de la tripsina de mastocitos humanos, que juega un papel clave en las enfermedades alérgicas e inflamatorias .

Inhibidor de la aldehído deshidrogenasa

El compuesto también podría usarse como un inhibidor de la aldehído deshidrogenasa, lo que tiene implicaciones en el tratamiento de la dependencia del alcohol y el cáncer .

Mecanismo De Acción

Target of Action

The primary target of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound has been shown to be more selective to ENT2 than to ENT1 .

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition .

Biochemical Pathways

The inhibition of ENTs affects the nucleoside transport, which is crucial for nucleotide synthesis and regulation of adenosine function . This could potentially disrupt these biochemical pathways and their downstream effects.

Pharmacokinetics

The compound’s structure-activity relationship studies suggest that the presence of a halogen substitute in the fluorophenyl moiety next to the piperazine ring is essential for its inhibitory effects on ent1 and ent2 . This could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.

Result of Action

The result of the compound’s action is the inhibition of ENTs, leading to reduced uridine uptake . This could potentially affect cell viability and protein expression . .

Action Environment

The action of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide could be influenced by various environmental factors. For instance, the physicochemical properties of the compound, such as size, charge, and lipophilicity, could affect its interaction with ENTs . Additionally, factors like pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability.

Análisis Bioquímico

Biochemical Properties

It has been suggested that it may interact with Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound has been demonstrated to inhibit ENTs, showing more selectivity to ENT2 than to ENT1 .

Cellular Effects

In cellular models, N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide has been shown to inhibit the uptake of uridine and adenosine, two important nucleosides, in a concentration-dependent manner . This suggests that the compound could influence cell function by modulating nucleoside transport and, consequently, nucleotide synthesis and adenosine-related functions .

Molecular Mechanism

The molecular mechanism of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide involves its interaction with ENTs. It has been shown to reduce the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it inhibits ENTs in an irreversible and non-competitive manner .

Temporal Effects in Laboratory Settings

It has been reported that the inhibitory effect of the compound on uridine uptake could not be washed out, suggesting a long-lasting effect .

Metabolic Pathways

The metabolic pathways involving N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide are not well-defined yet. Given its potential interaction with ENTs, it may be involved in the metabolic pathways related to nucleoside transport and nucleotide synthesis .

Transport and Distribution

The transport and distribution of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide within cells and tissues are likely to be influenced by its interaction with ENTs

Propiedades

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24FN3O/c1-13(2)16(21)18-7-8-19-9-11-20(12-10-19)15-5-3-14(17)4-6-15/h3-6,13H,7-12H2,1-2H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVZCTNPFINYLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCCN1CCN(CC1)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2416220.png)

![5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B2416223.png)

![N-(4-methoxynaphthalen-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2416226.png)

![3-(2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2416227.png)

![N-(3-(1H-imidazol-1-yl)propyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2416228.png)